molecular formula C9H5BrFNO B11870699 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde

7-Bromo-4-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B11870699
M. Wt: 242.04 g/mol
InChI Key: CDVMIZWFFWIZDQ-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-1H-indole-3-carbaldehyde (CAS 1158416-77-3) is a halogenated indole derivative of significant interest in advanced organic synthesis and medicinal chemistry research. The compound features both bromo and fluoro substituents on its benzene ring, enhancing its reactivity and providing specific points for further functionalization, particularly via cross-coupling reactions. Its core structure, the indole-3-carbaldehyde, is a privileged scaffold in drug discovery . The aldehyde functional group at the C3 position is a key reactive site, serving as a versatile handle for constructing more complex molecules via condensation and cyclization reactions . Furthermore, the aldehyde group can act as a powerful directing group in transition-metal-catalyzed C-H functionalization, enabling direct arylation at the C4 position of the indole ring to create biaryl structures highly relevant in the development of pharmacologically active compounds . This makes this compound a valuable bifunctional building block for the synthesis of novel chemical entities, including potential kinase inhibitors and other bioactive molecules inspired by natural products . The product is provided for Research and Development Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-fluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-1-2-7(11)8-5(4-13)3-12-9(6)8/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVMIZWFFWIZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CN2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 7 Bromo 4 Fluoro 1h Indole 3 Carbaldehyde Synthesis and Derivatization

Fundamental Mechanistic Pathways in Indole (B1671886) Ring Formation

The indole scaffold can be constructed through various synthetic routes, each proceeding through distinct mechanistic pathways. Key among these are electrophilic aromatic substitution, sigmatropic rearrangements, and cycloaddition reactions.

Electrophilic Aromatic Substitution: The indole ring is highly reactive towards electrophiles, particularly at the C3 position. researchgate.net This reactivity is a cornerstone of many indole syntheses and functionalization strategies. The delocalization of the nitrogen lone pair electrons increases the electron density of the pyrrole (B145914) ring, making it susceptible to attack by electrophiles. researchgate.net The Vilsmeier-Haack reaction, for instance, introduces a formyl group at the C3 position through an electrophilic iminium ion intermediate.

Sigmatropic Rearrangements: The Fischer indole synthesis is a classic example that involves a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement as the key step. youtube.com The reaction proceeds via the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone. This intermediate then tautomerizes to an enamine, which undergoes a concerted beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the indole ring. youtube.com The driving force for this rearrangement is the formation of a stable aromatic ring. youtube.com

Cycloadditions: Cycloaddition reactions offer another avenue for constructing the indole nucleus, often providing access to complex and substituted indoles. These reactions can involve various combinations of dienes and dienophiles, leading to the formation of the fused bicyclic system.

Reaction Mechanisms of Halogenation: Electrophilic vs. Radical Pathways

The introduction of halogen atoms onto the indole ring is a critical transformation for further derivatization. Halogenation can proceed through either electrophilic or radical pathways, with the former being more common for aromatic systems like indole.

Traditional halogenation methods often employ hazardous electrophilic halogen sources. frontiersin.org However, enzymatic halogenation presents a greener alternative, using benign halide salts and offering high regioselectivity under mild, aqueous conditions. frontiersin.org For indoles, electrophilic halogenation typically occurs at the electron-rich C3 position. researchgate.net If the C3 position is blocked, substitution may occur at the C2 position. researchgate.net In the presence of an electron-withdrawing trifluoromethyl group at C2, the indole ring remains highly reactive towards electrophiles, allowing for halogenation at C3 without the need for a Lewis acid catalyst. mdpi.com

Role of Halonium and Iminium Ion Intermediates in Regioselectivity

The regioselectivity of indole halogenation is intricately controlled by the formation of specific intermediates. In electrophilic halogenation, the attack of an electrophilic halogen species (X+) on the indole ring leads to the formation of a resonance-stabilized carbocation known as a Wheland intermediate or σ-complex. For indoles, the attack at C3 is favored as it allows for the positive charge to be delocalized over the benzene (B151609) ring and the nitrogen atom without disrupting the aromaticity of the benzene ring.

Mechanistic studies have shown that halogenation can proceed via halonium and iminium ion intermediates. organic-chemistry.org The formation of these intermediates can be influenced by the reaction conditions and the nature of the halogenating agent. For instance, in pyridine (B92270) halogenation, the reaction can proceed through Zincke imine intermediates, which undergo highly regioselective halogenation. nsf.govchemrxiv.org Computational studies have indicated that the nature of the halogen electrophile can alter the selectivity-determining step in these reactions. nsf.gov

Influence of Protecting Groups on Halogenation Regioselectivity

Protecting groups on the indole nitrogen can significantly influence the regioselectivity of halogenation. Electron-withdrawing protecting groups can decrease the nucleophilicity of the indole ring, potentially altering the site of electrophilic attack. For example, an electron-withdrawing group on the nitrogen of an indole can direct chlorination and bromination to the C2 position when using a stoichiometric amount of halide and an oxidizing agent like oxone. organic-chemistry.org In contrast, C3 halogenation can be achieved selectively with stoichiometric halide, irrespective of the electronic properties of the nitrogen protecting group. organic-chemistry.org

The ability of a protecting group to direct functionalization to a remote position offers a powerful tool for synthesizing specifically substituted indoles. nih.govworktribe.com This strategy can enable substitution patterns that are not achievable through classical electrophilic aromatic substitution rules. nih.govworktribe.com

Catalytic Mechanisms in Metal-Mediated Indole Functionalization

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in indoles, offering high efficiency and selectivity. Palladium and copper are among the most widely used metals for these transformations.

Palladium-Catalyzed C-H Activation Mechanisms

Palladium-catalyzed C-H activation provides a direct method for forming carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring. The regioselectivity of these reactions is often controlled by the use of a directing group attached to the indole nitrogen. beilstein-journals.orgnih.gov

One common mechanism involves the coordination of a Pd(II) catalyst to the directing group, followed by cyclometalation to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with a coupling partner, followed by reductive elimination to afford the functionalized indole and regenerate the Pd(II) catalyst. An oxidant is often required to facilitate the regeneration of the active catalytic species. beilstein-journals.orgnih.gov

For example, the C-H arylation of indoles at the C7-position can be achieved with high selectivity by employing a phosphinoyl-directing group in the presence of a Pd(OAc)2 catalyst and a pyridine-type ligand. researchgate.net Similarly, the use of a transient bidentate directing group, such as anthranilic acid, can direct the palladium-catalyzed halogenation of indole-3-carbaldehydes. rsc.org

The mechanism of palladium-catalyzed alkenylation of indoles often proceeds through an electrophilic palladation step, generating a σ-alkyl complex. beilstein-journals.orgnih.gov This is typically the rate-determining step, followed by a syn-β-hydride elimination to yield the alkenylindole. beilstein-journals.orgnih.gov

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Indole Functionalization

Mechanistic Step Description
Coordination The Pd(II) catalyst coordinates to a directing group on the indole nitrogen.
C-H Activation Intramolecular C-H bond cleavage occurs to form a palladacycle intermediate.
Oxidative Addition The coupling partner (e.g., an aryl halide) adds to the palladium center.
Reductive Elimination The desired C-C or C-heteroatom bond is formed, releasing the functionalized indole.

| Catalyst Regeneration | An oxidant regenerates the active Pd(II) catalyst from the resulting Pd(0) species. |

Copper-Catalyzed Processes

Copper catalysts are also effective for a variety of indole functionalization reactions. These processes can proceed through different mechanisms, including those involving Cu(I)/Cu(III) or Cu(II)/Cu(0) catalytic cycles. Copper can mediate double C-H activation, enabling the cross-coupling of indoles with other heterocycles. nih.gov

In some copper-catalyzed indole syntheses, a Cu(I) species is proposed as the true catalyst, which facilitates the cyclization of intermediates. mdpi.com For instance, the cyclization of trifluoromethylimino-β-sulfonylaryl intermediates to form indoles is catalyzed by copper(II) acetate, with an equilibrium between Cu(II) and Cu(I) salts being postulated. mdpi.com Copper-catalyzed carbene transfer from diazo compounds can also be used for the C3-H functionalization of unprotected indoles. researchgate.net

Copper can also play a role in halogenation reactions. Early methods for C7-functionalization of indoles involved halogenation with Cu(II) halides. rsc.org

Table 2: Comparison of Palladium and Copper in Indole Functionalization

Feature Palladium-Catalyzed Copper-Catalyzed
Common Oxidation States Pd(0), Pd(II), Pd(IV) Cu(0), Cu(I), Cu(II), Cu(III)
Key Mechanistic Step C-H activation via a directing group Can involve carbene transfer, double C-H activation, or oxidative cyclization
Regioselectivity Control Often reliant on directing groups Can be influenced by substrate electronics and ligand choice

| Typical Applications | C-H arylation, alkenylation, halogenation | Indole synthesis, cross-coupling, carbene insertion |

Mechanistic Insights into Functional Group Transformations of the Carbaldehyde Moiety

The carbaldehyde group at the C3 position of the indole ring is a versatile functional handle that participates in a variety of chemical transformations. Its reactivity is characteristic of aromatic aldehydes, allowing for condensations, oxidations, and nucleophilic additions. wikipedia.org

Condensation Reactions: The carbonyl group of indole-3-carbaldehydes readily undergoes condensation reactions with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. researchgate.net For instance, the reaction with compounds containing an acidic methylene group (e.g., malononitrile (B47326), cyanoacetamide) typically proceeds via a base-catalyzed mechanism. The base abstracts a proton from the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole-3-carbaldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. researchgate.net

Another important condensation reaction is the formation of Schiff bases. The reaction of indole-3-carbaldehydes with primary amines, such as hydroxylamine (B1172632) hydrochloride, in a suitable solvent leads to the formation of oximes. mdpi.com This reaction is acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine.

Oxidation and Reduction: The aldehyde functionality can be easily oxidized to the corresponding carboxylic acid, indole-3-carboxylic acid. wikipedia.org Conversely, reduction of the carbaldehyde group can yield the corresponding alcohol, (1H-indol-3-yl)methanol. These transformations follow standard mechanisms for aldehyde oxidation and reduction.

Reactions involving the Indole N-H: The nitrogen of the indole ring can be alkylated or acylated. For instance, N-alkylation of 1H-indole-3-carbaldehyde can be achieved using alkyl halides in the presence of a base. mdpi.comekb.eg This reaction proceeds via an SN2 mechanism where the deprotonated indole nitrogen acts as a nucleophile.

The following table summarizes key functional group transformations of the carbaldehyde moiety in indole-3-carbaldehydes, based on reactions of analogous compounds.

TransformationReagents and ConditionsProduct Type
Knoevenagel CondensationActive methylene compounds, base3-(1H-indol-3-yl)acrylonitriles/acrylamides
Schiff Base FormationPrimary amines (e.g., hydroxylamine)Imines (e.g., Oximes)
OxidationStandard oxidizing agentsIndole-3-carboxylic acid
N-AlkylationAlkyl halides, baseN-Alkyl-indole-3-carbaldehyde

Computational Probing of Reaction Intermediates and Transition States

Methodologies: Density Functional Theory (DFT) is a common computational method used to investigate reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves optimizing the geometries of reactants, products, intermediates, and transition states. nih.gov

Studying Reaction Intermediates: Computational methods can be used to determine the relative stabilities of various potential intermediates in a reaction. For example, in the Vilsmeier-Haack formylation of indoles, which is a common method for synthesizing indole-3-carbaldehydes, the electrophilic Vilsmeier reagent (a chloroiminium ion) attacks the electron-rich indole ring. organic-chemistry.orgijpcbs.com Computational studies can model the formation of the sigma complex (an arenium ion intermediate) and determine the preferred site of attack (C3 for indoles) by comparing the energies of the different possible intermediates.

Analyzing Transition States: The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism. Computational chemistry allows for the precise determination of transition state geometries and their associated activation energies. For functional group transformations of the carbaldehyde, such as the Knoevenagel condensation, computational analysis can be used to model the transition state of the initial nucleophilic attack and the subsequent dehydration step, providing insights into the rate-determining step of the reaction.

The table below outlines the types of computational insights that can be gained for reactions involving indole-3-carbaldehyde derivatives.

Computational AnalysisInformation Gained
Geometry OptimizationProvides the three-dimensional structures of reactants, intermediates, transition states, and products.
Frequency CalculationsConfirms that optimized structures are true minima or transition states and provides thermodynamic data.
Potential Energy Surface ScanningMaps the energy landscape of the reaction to identify the most favorable reaction pathway.
Natural Bond Orbital (NBO) AnalysisInvestigates charge distribution and orbital interactions to understand electronic effects on reactivity.

Reactivity and Derivatization Strategies for 7 Bromo 4 Fluoro 1h Indole 3 Carbaldehyde As a Versatile Building Block

Transformations of the Aldehyde Functionality

The aldehyde group at the C3-position of the indole (B1671886) ring is a versatile handle for numerous functional group interconversions and carbon-carbon bond-forming reactions. Its electrophilic nature allows for reactions with a wide range of nucleophiles, making it a focal point for molecular elaboration.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde is susceptible to attack by various nucleophiles. While specific examples for this exact substrate are not extensively detailed in publicly accessible literature, the general reactivity of indole-3-carbaldehydes suggests that it readily undergoes addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to yield secondary alcohols. Similarly, the addition of cyanide would lead to the corresponding cyanohydrin, a precursor for alpha-hydroxy acids and other derivatives.

Condensation Reactions (e.g., Knoevenagel Condensation, Schiff Base Formation)

Condensation reactions provide a powerful means to extend the carbon framework from the aldehyde position. Indole-3-carbaldehydes are well-known to participate in such transformations.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds. While specific studies on this compound are not prevalent, the parent indole-3-carbaldehyde readily reacts with compounds like malononitrile (B47326) or ethyl nitroacetate (B1208598) in the presence of a basic catalyst such as piperidine (B6355638) to form α,β-unsaturated products. bldpharm.comambeed.com This reaction is a reliable method for creating a C=C double bond at the 3-position of the indole core.

Schiff Base Formation: The reaction of indole-3-carbaldehydes with primary amines yields imines, also known as Schiff bases. A Chinese patent describes the condensation of 7-fluoroindole-3-carboxaldehyde with benzidine (B372746) in methanol (B129727) to form the corresponding bis-Schiff base. chemimpex.com This demonstrates the feasibility of this reaction on a similar scaffold. These imine derivatives can be further reduced to secondary amines or used as intermediates in the synthesis of more complex heterocyclic systems.

Henry Reactions for C-C Bond Formation

The Henry reaction, or nitroaldol reaction, involves the condensation of an aldehyde with a nitroalkane. Indole-3-carboxaldehyde (B46971) is known to react with nitromethane (B149229) in the presence of a base to yield 3-(2-nitrovinyl)indole derivatives. This reaction serves as a key step in a three-step synthesis of tryptamine (B22526) derivatives. The resulting nitrovinylindoles can be subsequently reduced to afford the corresponding tryptamines.

Reductions to Corresponding Alcohols and Amines

The aldehyde group can be readily reduced to either a primary alcohol or a methylamine, providing access to another set of important building blocks.

Reduction to Alcohols: The reduction of this compound to its corresponding primary alcohol, (7-Bromo-4-fluoro-1H-indol-3-yl)methanol, is a documented transformation. This can be achieved using standard reducing agents like sodium borohydride (B1222165) in an alcoholic solvent. The resulting alcohol is a stable intermediate available from commercial suppliers, indicating the robustness of this reduction.

Reductive Amination to Amines: The aldehyde can also be converted to an amine via reductive amination. This typically involves the initial formation of an imine or enamine by reaction with an amine (such as ammonia (B1221849), a primary, or a secondary amine), followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. This pathway provides a direct route to 3-(aminomethyl)indoles.

Exploiting the Reactivity of Halogen Substituents (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the indole's benzene (B151609) ring offers opportunities for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The bromine atom at the C7-position is significantly more reactive in palladium-catalyzed reactions than the fluorine atom at the C4-position, allowing for regioselective modifications.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Mura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C7-bromo substituent of the title compound is an ideal handle for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester. The Suzuki-Miyaura reaction is widely used to form biaryl structures. For instance, 7-bromoindoles can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (like Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (such as Na₂CO₃ or Cs₂CO₃) to yield 7-arylindoles. This reaction is fundamental in diversifying the indole core at the 7-position.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction would allow for the introduction of an alkynyl substituent at the C7-position of the indole ring, creating 7-alkynylindoles which are valuable precursors for further synthetic manipulations.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. Studies have shown that 7-bromo-tryptophan can be successfully derivatized with various styrenes under Heck conditions. medchemexpress.com This suggests that this compound would similarly be a viable substrate for introducing alkenyl groups at the C7-position, further expanding its utility as a versatile building block.

Data Tables

Table 1: Transformations of the Aldehyde Functionality (Illustrative Examples with Related Indoles)

Reaction TypeReactant(s)Catalyst/ReagentsProduct TypeRef.
KnoevenagelIndole-3-carboxaldehyde, MalononitrilePiperidine, Acetic Acid3-(1H-indol-3-yl)acrylonitrile derivative bldpharm.comambeed.com
Schiff Base7-Fluoroindole-3-carboxaldehyde, BenzidineMethanolBis-Schiff Base chemimpex.com
Henry ReactionIndole-3-carboxaldehyde, NitromethaneBase3-(2-Nitrovinyl)indole derivative
ReductionThis compounde.g., NaBH₄(7-Bromo-4-fluoro-1H-indol-3-yl)methanol

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at C7-Position (Illustrative Examples with Related Indoles)

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeRef.
Suzuki-MiyauraArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)7-Aryl-indole derivative
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base7-Alkynyl-indole derivative
HeckAlkene (e.g., Styrene)Pd catalyst (e.g., Na₂PdCl₄), Ligand7-Alkenyl-indole derivative medchemexpress.com

Metal-Catalyzed C-X Bond Functionalization

The carbon-halogen bonds at the C7 (C-Br) and C4 (C-F) positions are prime targets for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-F bonds often allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-F bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. researchgate.net The reaction is catalyzed by a palladium complex and requires a base. nih.gov For this compound, this transformation would typically occur at the more reactive C7-bromo position to introduce new aryl or vinyl substituents.

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira reaction is employed. This involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This reaction is highly effective for aryl bromides and iodides, making the C7-position of the target indole the expected site of reaction. organic-chemistry.orgnih.govsoton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the aryl halide with an amine. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing arylamines from aryl halides. beilstein-journals.orgresearchgate.net The C7-bromo position can be functionalized with a variety of primary and secondary amines using this protocol. nih.govbeilstein-journals.org

Table 1: Examples of Metal-Catalyzed C-X Bond Functionalization Reactions
Reaction TypePositionCoupling PartnerTypical Catalyst/ReagentsProduct Type
Suzuki-Miyaura CouplingC7Ar-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃)7-Aryl-4-fluoro-1H-indole-3-carbaldehyde
Sonogashira CouplingC7R-C≡CHPd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)7-Alkynyl-4-fluoro-1H-indole-3-carbaldehyde
Buchwald-Hartwig AminationC7R¹R²NHPd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)7-(Amino)-4-fluoro-1H-indole-3-carbaldehyde

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Indoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. science.gov The indole ring of this compound is activated by the C3-carbaldehyde group. In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group. youtube.com

For this specific substrate, SNAr reactions can potentially occur at either the C4 or C7 position. However, the reactivity is influenced by two main factors: the nature of the halogen and the position relative to the electron-withdrawing group. Fluorine is generally a better leaving group than bromine in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.commdpi.com The reaction is typically promoted by a strong base in a polar aprotic solvent like DMSO. mdpi.comresearchgate.net Therefore, nucleophilic substitution is more likely to occur at the C4-fluoro position.

Table 2: Nucleophilic Aromatic Substitution (SNAr) on this compound
Position of AttackNucleophile (Nu⁻)Typical ConditionsExpected ProductRationale
C4RO⁻, R₂N⁻, RS⁻KOH or NaH, DMSO7-Bromo-4-(nucleophile)-1H-indole-3-carbaldehydeFluorine is a better leaving group in SNAr due to its high electronegativity.

Regioselective C-H Functionalization at Other Indole Ring Positions (C2, C4, C5, C6)

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. rsc.org For the indole scaffold, the C2 and C3 positions are inherently electron-rich and reactive. However, with the use of directing groups, regioselective functionalization at other positions can be achieved.

In this compound, the C3-carbaldehyde group can act as a directing group to facilitate C-H functionalization at adjacent positions. Palladium-catalyzed C-H arylation reactions have been shown to selectively occur at the C4 position of 3-acyl indoles. nih.gov This type of reaction typically involves a palladium catalyst, an oxidant, and an aryl halide or equivalent. The directing group coordinates to the metal center, bringing it into proximity with the target C-H bond and enabling its activation. Functionalization at the C2 position can also be achieved, often under ruthenium-catalyzed conditions, particularly when the indole nitrogen is protected with a directing group. rsc.org

Table 5: Examples of Regioselective C-H Functionalization
PositionReaction TypeReagentsDirecting GroupProduct Type
C4C-H ArylationAr-I, Pd(OAc)₂, AgOAcC3-carbaldehyde4-Aryl-7-bromo-1H-indole-3-carbaldehyde
C2C-H ArylationAr-X, Ru-catalystN-Protecting/Directing Group2-Aryl-7-bromo-4-fluoro-1H-indole-3-carbaldehyde

Oxidative Functionalization Reactions

The aldehyde functionality at the C3 position of this compound is a key site for oxidative transformations, primarily leading to the formation of the corresponding carboxylic acid. This conversion is a fundamental step in the synthesis of various biologically active molecules and complex heterocyclic scaffolds. While specific studies on the oxidation of this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from established methods for the oxidation of indole-3-carbaldehydes.

Aldehyde oxidases, a class of molybdenum-containing enzymes, are known to efficiently convert aldehydes to their corresponding carboxylic acids. nih.gov In a biological context, for instance, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) has been identified as functioning in the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). nih.gov

In synthetic organic chemistry, a variety of reagents can be employed for this transformation. Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). The choice of oxidant is crucial to avoid unwanted side reactions on the electron-rich indole nucleus. For substrates with sensitive functional groups, milder and more selective oxidation protocols are preferred.

The resulting 7-bromo-4-fluoro-1H-indole-3-carboxylic acid is a valuable intermediate. For example, indole-3-carboxylic acid derivatives are precursors for the synthesis of potential transport inhibitor response 1 antagonists with herbicidal activity. nih.gov

Below is a representative table of common oxidizing agents used for the conversion of aldehydes to carboxylic acids, which would be applicable to this compound.

Oxidizing AgentTypical Reaction ConditionsSelectivity
Potassium Permanganate (KMnO₄)Basic aqueous solution, heatStrong, can oxidize other functional groups
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to room temperatureStrong, acidic conditions
Silver(I) Oxide (Ag₂O)Basic aqueous solution, heatMild, selective for aldehydes
Sodium Chlorite (NaClO₂)Buffered aqueous solution with a chlorine scavengerMild and highly selective for aldehydes

Cascade and Tandem Reactions for Complex Molecular Architectures

This compound serves as a valuable starting material for cascade and tandem reactions, enabling the rapid construction of complex molecular frameworks from simple precursors in a single operation. These reactions are highly efficient as they minimize the number of synthetic steps, purification procedures, and waste generation. A prominent example of a cascade reaction involving indole derivatives is the Pictet-Spengler reaction. nih.govwikipedia.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a new ring. wikipedia.org In the context of this compound, this reaction would typically involve a tryptamine derivative. The reaction proceeds through the initial formation of an iminium ion from the aldehyde and the amine, which then acts as the electrophile for the cyclization onto the electron-rich indole nucleus. wikipedia.orgnih.gov This powerful reaction is a cornerstone in the synthesis of β-carboline alkaloids and their analogs, which exhibit a wide range of biological activities. nih.gov

While specific examples utilizing this compound in Pictet-Spengler reactions are not readily found in the surveyed literature, the general applicability of substituted indole-3-carbaldehydes in such transformations is well-established. nih.gov The presence of the bromo and fluoro substituents on the indole ring of the title compound would be expected to influence the electronic properties of the indole nucleus and, consequently, the reactivity in the cyclization step.

The following table outlines the key components and typical products of a Pictet-Spengler reaction involving a generic indole-3-carbaldehyde.

Reactant 1Reactant 2CatalystProduct
Indole-3-carbaldehyde derivativeTryptamine derivativeAcid (e.g., TFA, HCl)Tetrahydro-β-carboline derivative

Furthermore, indole-3-carbaldehydes can participate in other domino reactions. For instance, a three-component indium-mediated domino allylation of 1H-indole-3-carbaldehyde with electron-rich (hetero)arenes has been reported to provide access to variously functionalized indolylbutenes. mdpi.com Palladium-catalyzed domino reactions have also been employed, such as a C4-arylation/3,2-carbonyl migration of 3-acetylindoles, which shares mechanistic features with reactions that could potentially be developed for 3-formylindoles like this compound. nih.gov These examples highlight the potential of the title compound as a versatile building block in the synthesis of complex, polycyclic indole-containing structures through elegant and efficient cascade and tandem reaction strategies.

Computational and Theoretical Studies on 7 Bromo 4 Fluoro 1h Indole 3 Carbaldehyde

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful tool for assessing the structural and spectral properties of organic compounds. mdpi.com It is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comresearchgate.net DFT calculations can determine molecular geometry, vibrational frequencies, and various electronic properties by modeling the electron density. mdpi.comresearchgate.net For substituted indoles, DFT is used to understand how different functional groups affect the electronic distribution and stability of the indole (B1671886) ring system. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). ossila.comnih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde, the HOMO is expected to be distributed primarily over the electron-rich indole ring system. In contrast, the LUMO is anticipated to be localized more on the electron-withdrawing carbaldehyde group (-CHO) and the electronegative halogen substituents. This distribution underpins the molecule's reactivity in charge transfer interactions.

Representative Data Table: FMO Properties

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -2.4 Energy of the Lowest Unoccupied Molecular Orbital

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other species. researchgate.netnih.gov An MESP map displays regions of varying electron density on the molecular surface, typically using a color gradient. nih.gov Red and orange colors signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net

In the MESP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the oxygen atom of the carbaldehyde group due to its high electronegativity and lone pairs of electrons. The hydrogen atom of the indole N-H group would exhibit a region of positive potential (blue), making it a potential hydrogen bond donor site. The aromatic rings will show intermediate potential, influenced by the electron-withdrawing effects of the bromine, fluorine, and aldehyde groups.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These parameters help in understanding the molecule's susceptibility to different types of chemical reactions.

Representative Data Table: Global Reactivity Descriptors

Descriptor Value (eV) Formula
Ionization Potential (I) 6.5 I ≈ -EHOMO
Electron Affinity (A) 2.4 A ≈ -ELUMO
Electronegativity (χ) 4.45 χ = (I + A) / 2
Chemical Hardness (η) 2.05 η = (I - A) / 2

Reaction Pathway Modeling and Energetics

Computational modeling is crucial for mapping out potential reaction pathways and understanding the associated energy changes. By simulating the interaction between reactants, chemists can predict the most likely course of a reaction, including the formation of intermediates and products.

A key aspect of reaction modeling is the identification and characterization of transition states. A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. wikipedia.org DFT calculations can locate the geometry of these transient structures and compute their energy.

The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. For reactions involving this compound, such as nucleophilic addition to the carbonyl group, DFT can be used to calculate the activation energy, providing quantitative predictions of reaction feasibility and kinetics.

Reactions are typically carried out in a solvent, which can significantly influence the stability of reactants, transition states, and products, thereby affecting the reaction rate and outcome. Computational models can account for these solvent effects, often using implicit or explicit solvent models.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations, primarily using Density Functional Theory (DFT), are widely employed to predict the spectroscopic parameters of organic molecules. Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used for geometry optimization and frequency calculations. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is standard for predicting NMR chemical shifts, while Time-Dependent DFT (TD-DFT) is used for simulating UV-Vis spectra. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts for this compound can be theoretically predicted using the GIAO method. researchgate.net The calculated shifts are typically referenced against a standard, such as Tetramethylsilane (TMS). These predictions are invaluable for assigning signals in experimental spectra and confirming the molecular structure. The predicted values are influenced by the electronic environment of each nucleus, which is shaped by the inductive and resonance effects of the bromo, fluoro, and carbaldehyde substituents on the indole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted using DFT/GIAO method.

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H-N111.5 - 12.5C2138 - 142
H-C28.2 - 8.5C3118 - 122
H-C57.0 - 7.3C3a125 - 129
H-C67.4 - 7.7C4155 - 159 (C-F)
H-CHO9.9 - 10.2C5110 - 114
C6128 - 132
C7100 - 104 (C-Br)
C7a135 - 139
C=O184 - 188

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained from frequency calculations performed on the optimized molecular geometry. researchgate.net These calculations yield the vibrational modes of the molecule, which correspond to the absorption bands observed in an experimental IR spectrum. Key predicted vibrational frequencies for this compound would include the N-H stretching of the indole ring, the C=O stretching of the aldehyde group, C-H stretching and bending modes, and vibrations associated with the C-Br and C-F bonds.

Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound Predicted using DFT/B3LYP method.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch3300 - 3400
C-H Stretch (Aromatic)3050 - 3150
C=O Stretch (Aldehyde)1660 - 1690
C=C Stretch (Aromatic)1550 - 1620
C-N Stretch1300 - 1350
C-F Stretch1100 - 1200
C-Br Stretch550 - 650

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using TD-DFT calculations. nih.govresearchgate.net This method provides information about the electronic transitions between molecular orbitals, yielding the maximum absorption wavelengths (λmax) and oscillator strengths. For indole derivatives, the absorption bands typically arise from π→π* transitions within the aromatic system. nih.gov The presence of substituents like bromine, fluorine, and the formyl group can shift these absorption maxima.

Table 3: Predicted UV-Vis Absorption Data for this compound Predicted using TD-DFT method.

Predicted λmax (nm) Oscillator Strength (f) Major Transition
290 - 310> 0.5π → π
250 - 270> 0.3π → π
210 - 230> 0.4π → π*

Analysis of Noncovalent Interactions within Supramolecular Networks

The assembly of molecules in the solid state is directed by a complex interplay of noncovalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in crystal structures. scirp.orgmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. From this surface, 2D fingerprint plots are generated, providing a quantitative summary of the different types of interactions. nih.govnih.gov

Given the substituents, significant contributions from H···H, C···H/H···C, O···H/H···O, Br···H/H···Br, and F···H/H···F contacts are expected. nih.govnih.gov The N-H group of the indole and the C=O group of the aldehyde are prime candidates for forming strong N-H···O hydrogen bonds, which often direct the primary supramolecular synthons. The bromine and fluorine atoms can participate in halogen bonding and other dipole-dipole interactions, further stabilizing the crystal lattice.

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Interaction Type Predicted Contribution (%) Description
H···H35 - 45%Represents the most abundant, though weaker, van der Waals contacts. mdpi.comnih.gov
C···H / H···C15 - 25%Associated with C-H···π interactions and general van der Waals forces. nih.gov
O···H / H···O10 - 20%Primarily indicates N-H···O and C-H···O hydrogen bonds. nih.gov
Br···H / H···Br8 - 15%Highlights contacts involving the bromine atom, including weak hydrogen bonds. nih.gov
F···H / H···F5 - 10%Represents contacts involving the fluorine atom.
Other (C···C, N···H, etc.)< 5%Includes π-π stacking and other minor interactions. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde would exhibit distinct signals for each of the aromatic and functional group protons.

Expected ¹H NMR Data:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~12.0br s-
H-2~8.3s-
H-5~7.4tJ(H-5, H-6) ≈ 8.0, J(H-5, F-4) ≈ 8.0
H-6~7.2ddJ(H-6, H-5) ≈ 8.0, J(H-6, Br-7) ≈ 1.0
Aldehyde (CHO)~10.0s-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly variable. The aldehyde proton appears as a sharp singlet in the downfield region. The aromatic protons H-5 and H-6 would show splitting patterns influenced by the adjacent fluorine and bromine atoms, respectively.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=O, C-Br, C-F, aromatic C-H, and quaternary carbons).

Expected ¹³C NMR Data:

Carbon AtomChemical Shift (δ, ppm)
C-2~138
C-3~118
C-3a~125 (d, J(C-3a, F-4) ≈ 4 Hz)
C-4~155 (d, J(C-4, F-4) ≈ 250 Hz)
C-5~115 (d, J(C-5, F-4) ≈ 20 Hz)
C-6~128
C-7~105
C-7a~135 (d, J(C-7a, F-4) ≈ 10 Hz)
Aldehyde (CHO)~185

Note: The chemical shifts are approximate and can vary. The carbon directly attached to the fluorine atom (C-4) will exhibit a large coupling constant, which is a key diagnostic feature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. It provides information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition.

For this compound (C₉H₅BrFNO), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.

Expected Mass Spectrometry Data:

IonExpected m/z
[M(⁷⁹Br)]⁺240.95
[M(⁸¹Br)]⁺242.95

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental formula of a molecule. For C₉H₅⁷⁹BrFNO, the calculated exact mass would be 240.9538. An HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H, C=O, C-F, and C-Br bonds, as well as vibrations from the aromatic ring.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (indole)3300-3100Medium, broad
C-H stretch (aromatic)3100-3000Medium
C=O stretch (aldehyde)1680-1660Strong
C=C stretch (aromatic)1600-1450Medium to weak
C-F stretch1250-1000Strong
C-Br stretch700-500Medium to strong

The presence of a strong absorption band in the region of 1680-1660 cm⁻¹ is a clear indication of the aldehyde carbonyl group. The broad absorption in the N-H stretching region is characteristic of the indole (B1671886) amine. The strong band in the C-F stretching region and the band in the lower frequency region for the C-Br stretch would further confirm the presence of these halogens.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice.

For this compound, a single-crystal X-ray diffraction analysis would be the definitive method to establish its solid-state structure. The resulting crystallographic data would reveal the planarity of the indole ring system, the orientation of the bromo, fluoro, and carbaldehyde substituents relative to the bicyclic core, and the nature of any intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the crystal packing.

Despite a thorough search of scientific literature and crystallographic databases, specific experimental X-ray crystallography data for this compound is not publicly available at this time. The successful crystallization of this compound would be a prerequisite for such an analysis.

Crystallographic Parameter Description Status for this compound
Crystal SystemThe symmetry of the unit cell.Data Not Available
Space GroupThe symmetry of the crystal structure.Data Not Available
Unit Cell DimensionsThe lengths of the sides of the unit cell and the angles between them.Data Not Available
Z ValueThe number of molecules per unit cell.Data Not Available
Final R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Data Not Available

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The indole nucleus, being an aromatic system, possesses π electrons that can be excited to higher energy π* orbitals. The carbaldehyde group attached to the indole ring extends the conjugation and introduces a carbonyl chromophore with non-bonding (n) electrons on the oxygen atom.

The π → π* transitions, typically of high intensity, are expected to appear in the UV region. The n → π* transition of the carbonyl group is generally of lower intensity and may appear at longer wavelengths, potentially extending into the visible region. The presence of the bromine and fluorine substituents can also influence the absorption maxima (λmax) and molar absorptivity (ε) through electronic effects on the chromophoric system.

As with the crystallographic data, specific experimental UV-Vis spectroscopic data, including absorption maxima and molar absorptivity values for this compound, are not readily found in the reviewed scientific literature.

Electronic Transition Expected Spectral Region Description
π → πUltravioletExcitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic indole system and conjugated carbaldehyde group.
n → πUltraviolet/VisibleExcitation of a non-bonding electron from the oxygen of the carbonyl group to a π antibonding orbital.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared with the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the identity of a synthesized compound.

The molecular formula for this compound is C9H5BrFNO. bldpharm.com Based on this formula and the atomic weights of the constituent elements, the theoretical elemental composition can be calculated.

The molecular weight of this compound is 242.05 g/mol . bldpharm.com

The table below presents the calculated elemental composition for this compound. Experimental verification of these values would provide strong evidence for the compound's identity and purity.

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
CarbonC12.019108.0944.68
HydrogenH1.0155.052.09
BromineBr79.90179.9033.01
FluorineF19.00119.007.85
NitrogenN14.01114.015.79
OxygenO16.00116.006.61
Total 242.05 100.00

Synthetic Utility and Future Research Directions of 7 Bromo 4 Fluoro 1h Indole 3 Carbaldehyde

Utilization as a Key Intermediate for Architecturally Complex Molecules

The inherent reactivity of the aldehyde group at the C3 position makes 7-bromo-4-fluoro-1H-indole-3-carbaldehyde a valuable precursor for constructing intricate molecular frameworks. The aldehyde can participate in a wide array of classical and modern organic reactions.

One of the most powerful applications is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization to form tetrahydroisoquinolines or, in the case of tryptamine (B22526) derivatives, tetrahydro-β-carbolines. wikipedia.orgchemeurope.com Utilizing this compound in this reaction would allow for the direct incorporation of the dihalogenated indole (B1671886) moiety into these complex, often biologically active, alkaloid skeletons. nih.govresearchgate.net

Furthermore, the aldehyde functionality serves as a linchpin for various carbon-carbon bond-forming reactions. It can be readily transformed through:

Wittig-type reactions to introduce alkenyl substituents.

Henry reactions with nitroalkanes to form β-nitro alcohols, which are precursors to amino-functionalized derivatives.

Aldol and related condensation reactions to build larger carbon skeletons.

In addition to the aldehyde's reactivity, the C7-bromo group provides a crucial handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for a modular approach to synthesis, where the core heterocyclic system is first constructed via the aldehyde, followed by the introduction of diverse substituents at the C7 position.

Reaction TypeReagent/PartnerResulting StructurePotential Application
Pictet-SpenglerTryptamineDihalogenated Tetrahydro-β-carbolineAlkaloid Synthesis, CNS Agents
Suzuki CouplingArylboronic Acid7-Aryl-4-fluoro-1H-indole-3-carbaldehydeMedicinal Chemistry, Materials
CondensationPrimary AmineSchiff Base/IminPrecursor to Heterocycles
Wittig ReactionPhosphonium YlideC3-Alkenyl IndoleSynthetic Intermediate

Scaffold for the Development of Novel Heterocyclic Systems

The structure of this compound is an ideal starting point for the synthesis of novel, fused, and appended heterocyclic systems. The aldehyde group is a key electrophilic center that can react with a variety of binucleophilic reagents to construct new rings.

For instance, condensation of the aldehyde with thiosemicarbazide (B42300) derivatives furnishes thiosemicarbazones. These intermediates can be cyclized under acidic or basic conditions to yield five-membered heterocycles like 1,3,4-thiadiazoles or 1,2,4-triazoles, respectively. chemeurope.com This strategy allows for the generation of indole-heterocycle conjugates, a common motif in pharmacologically active compounds.

Similarly, reactions with other binucleophiles can lead to a diverse array of heterocyclic systems:

Hydrazines: Can form hydrazones, which can be cyclized to form pyrazole (B372694) or pyridazine (B1198779) rings.

Amidines: Can react to form pyrimidine (B1678525) rings.

β-Ketoesters or Malononitrile (B47326): Can participate in Knoevenagel condensations, with subsequent cyclization leading to fused pyridone or pyridine (B92270) systems.

The indole nitrogen (N1) also offers a site for annulation reactions, further expanding the accessible chemical space. The combination of these transformations allows chemists to use this compound as a central scaffold, systematically building molecular complexity and generating libraries of novel heterocyclic compounds for screening.

Integration into Materials Science Research (e.g., Organic Electronics)

Indole and its derivatives are known to possess interesting photophysical properties, making them attractive components for organic electronic materials. nih.gov The electronic nature of the indole ring can be finely tuned by substituents, influencing properties like fluorescence, charge transport, and energy levels (HOMO/LUMO). nih.gov

The introduction of halogens is a well-established strategy in materials science to modify the electronic characteristics and solid-state packing of organic semiconductors. researchgate.net

The 4-fluoro group , being highly electronegative, acts as a strong inductive electron-withdrawing group. This can lower the energy levels of the molecule, which is often desirable for creating n-type (electron-transporting) materials.

The 7-bromo group also has an electron-withdrawing inductive effect and can influence intermolecular interactions through halogen bonding, potentially promoting ordered packing in the solid state, which is crucial for efficient charge transport in devices like organic field-effect transistors (OFETs).

The aldehyde group at C3 can be used to extend the π-conjugation of the system. For example, Knoevenagel condensation with electron-accepting groups (like malononitrile) can create donor-π-acceptor (D-π-A) chromophores. Such molecules often exhibit strong intramolecular charge transfer (ICT), leading to desirable properties such as large Stokes shifts in fluorescence and solvatochromism. nih.gov These characteristics are valuable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and probes. rsc.orgmdpi.comnih.gov

Emerging Methodologies for Indole Chemistry and Functionalization

Modern synthetic chemistry has focused on developing efficient methods for C-H functionalization, which avoids the need for pre-functionalized starting materials. The indole core, particularly the benzene (B151609) portion, has been a target for such transformations.

Recent studies have shown that the C3-carbaldehyde group can act as a directing group for late-stage functionalization of the indole scaffold. For example, a copper-mediated C4-H sulfonylation has been reported for indole-3-carbaldehydes, and substrates bearing a C7-fluoro substituent were shown to be compatible with the reaction conditions. acs.orgacs.org This suggests that this compound could be a viable substrate for regioselective C-H functionalization at the C4 position, despite the presence of the fluorine atom.

The C7-bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or phenols) reactions. beilstein-journals.orgrsc.orgnih.gov These reactions represent a powerful and modular method for introducing aryl, alkynyl, or amino groups at the C7 position, a site that is often difficult to functionalize directly.

Functionalization MethodPositionReagent TypePotential Outcome
Directed C-H SulfonylationC4Sulfonylating AgentIntroduction of SO₂R group
Suzuki-Miyaura CouplingC7Boronic AcidC-C bond formation (Arylation)
Sonogashira CouplingC7Terminal AlkyneC-C bond formation (Alkynylation)
Buchwald-Hartwig AminationC7Amine/PhenolC-N/C-O bond formation

While some photochemical methods have been developed for C2-alkylation of indoles using halogen-bonded complexes, indole-3-carboxaldehyde (B46971) was found to be an unsuitable substrate in one study, highlighting a potential limitation for this specific transformation. beilstein-journals.org

Unexplored Reactivity Patterns and Selectivity Challenges

The unique substitution pattern of this compound gives rise to complex electronic effects that present both opportunities and challenges in terms of reactivity and selectivity.

Electronic Profile:

C3-Carbaldehyde: A strong electron-withdrawing group via resonance and induction, deactivating the pyrrole (B145914) ring towards electrophilic attack.

C4-Fluoro Group: A strongly electron-withdrawing group via induction, but a weak π-donor via resonance. Its primary effect is deactivating the benzene ring. openstax.orglibretexts.org

C7-Bromo Group: An electron-withdrawing group via induction and a weak deactivator, but also a potential site for metal-catalyzed coupling. openstax.org

Selectivity Challenges:

Further Electrophilic Substitution: Predicting the site of further electrophilic attack is challenging. The C2 position is electronically the most favored site for attack on a C3-substituted indole. researchgate.net However, the combined deactivating effects of the three substituents would significantly reduce reactivity.

Competing Reactivity: The molecule possesses multiple reactive sites. Under certain conditions, nucleophilic attack could occur at the aldehyde carbonyl, or a metal could undergo oxidative addition into the C-Br bond. Selective transformation of one site without affecting the others requires careful choice of reagents and conditions.

Halophilic Attack: Potent nucleophiles could potentially attack the bromine atom at C7 in a halophilic substitution, leading to a C7-anion intermediate, which would then be protonated to yield the 7-H derivative. This reactivity pathway can compete with desired nucleophilic substitution or cross-coupling reactions. mdpi.com

Design Principles for Halogenated Indole-3-carbaldehydes in Research Initiatives

The rational design of molecules like this compound for specific applications relies on understanding the distinct roles of each substituent.

In Medicinal Chemistry:

Kinase Inhibition: The indole scaffold is a common core for protein kinase inhibitors. Halogen substituents can significantly impact binding affinity and selectivity. For instance, in some kinase inhibitor series, bromine substitution at the C7 position has been shown to be beneficial for inhibitory activity. nih.gov The halogens can form specific interactions with the protein backbone or side chains.

Halogen Bonding: The bromine atom at C7 is a potential halogen bond donor. This is a non-covalent interaction where the electropositive region (σ-hole) on the halogen interacts with a Lewis basic site (e.g., a carbonyl oxygen or nitrogen atom) in a biological target. acs.org The deliberate incorporation of bromine or iodine to exploit halogen bonding is an emerging strategy in rational drug design to enhance binding affinity and selectivity. cam.ac.ukresearchgate.net

Metabolic Stability: The fluorine atom at C4 can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

In Materials Science:

Tuning Optoelectronic Properties: The combination of an electron-withdrawing fluoro group and a heavier, more polarizable bromo group provides a means to tune the HOMO/LUMO energy levels of the molecule. This allows for the rational design of materials with specific absorption and emission wavelengths or desired charge-transport characteristics. nih.gov

Controlling Morphology: The presence of both fluorine and bromine allows for the exploitation of specific intermolecular interactions (e.g., hydrogen bonding to the N-H and F, halogen bonding from Br) to control the solid-state packing and morphology of thin films, which is critical for device performance. researchgate.net

The strategic placement of these functional groups thus provides a blueprint for designing next-generation indole-based compounds for targeted biological or material applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-bromo-4-fluoro-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via sequential halogenation and formylation. A common approach involves:

  • Bromination : Treating 4-fluoroindole with N-bromosuccinimide (NBS) in acetic acid at 60–70°C for 6–8 hours to introduce bromine at the 7-position .
  • Formylation : Using the Vilsmeier-Haack reaction with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 0–5°C, followed by hydrolysis to yield the aldehyde group at the 3-position .
    • Critical Parameters : Solvent choice (e.g., acetic acid for bromination), temperature control during formylation, and stoichiometric ratios of NBS/POCl₃ are key to minimizing side products.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 10.2–10.5 ppm confirm the aldehyde proton. Fluorine-induced splitting patterns distinguish substituents at the 4- and 7-positions .
  • ¹³C NMR : Carbonyl carbons appear at ~190 ppm, while aromatic carbons adjacent to halogens show deshielding .
    • Mass Spectrometry (LC-MS) : Molecular ion [M+H]⁺ at m/z 242.04 confirms the molecular formula (C₉H₅BrFNO) .

Q. How does the reactivity of the aldehyde group in this compound enable downstream derivatization?

  • Oxidation : The aldehyde can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions, enabling carboxylate-based bioconjugation .
  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol, useful for solubility enhancement .
  • Nucleophilic Substitution : The bromine at the 7-position reacts with sodium azide (NaN₃) in DMSO to form 7-azido derivatives for click chemistry .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM to assess IC₅₀ values .
  • Antimicrobial Testing : Disk diffusion assays against E. coli and S. aureus with compound-loaded disks (10–50 µg/disk) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining regioselectivity?

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to accelerate bromination and reduce reaction time .
  • Microwave-Assisted Synthesis : Compare traditional reflux with microwave conditions (100°C, 30 min) to improve yield and purity .
  • Purity Validation : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities <1% .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Dose-Response Repetition : Replicate assays across multiple cell lines and labs to rule out batch variability .
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to confirm apoptosis induction versus necrosis .
  • Structural Confirmation : Verify compound identity via X-ray crystallography (SHELX refinement) to exclude isomer contamination .

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin, focusing on halogen-bonding motifs between Br/F and active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How can crystallographic data improve understanding of its solid-state properties?

  • SHELX Refinement : Resolve crystal structures to analyze packing motifs and halogen-halogen interactions, which influence solubility .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···F interactions) using CrystalExplorer .

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